Product packaging for Griseucin B(Cat. No.:CAS No. 59554-12-0)

Griseucin B

Cat. No.: B14611102
CAS No.: 59554-12-0
M. Wt: 446.4 g/mol
InChI Key: ZALAFWZWSLVCID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Griseucin B is a natural compound structurally related to griseofulvin and griseucin A, both of which belong to a class of bioactive metabolites derived from fungi or plants. This compound is hypothesized to share a benzophenone or polyketide backbone, similar to griseofulvin, which is known for its antifungal properties .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22O10 B14611102 Griseucin B CAS No. 59554-12-0

Properties

CAS No.

59554-12-0

Molecular Formula

C22H22O10

Molecular Weight

446.4 g/mol

IUPAC Name

2-(4'-acetyloxy-3',9-dihydroxy-6'-methyl-5,10-dioxospiro[3,4-dihydrobenzo[g]isochromene-1,2'-oxane]-3-yl)acetic acid

InChI

InChI=1S/C22H22O10/c1-9-6-15(30-10(2)23)21(29)22(31-9)18-13(7-11(32-22)8-16(25)26)19(27)12-4-3-5-14(24)17(12)20(18)28/h3-5,9,11,15,21,24,29H,6-8H2,1-2H3,(H,25,26)

InChI Key

ZALAFWZWSLVCID-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C2(O1)C3=C(CC(O2)CC(=O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC(=O)C

Origin of Product

United States

Preparation Methods

Convergent One-Pot Annulation Approach

The 2013 breakthrough by Smith et al. demonstrated a highly efficient route to the Griseusin B scaffold through a one-pot Hauser-Kraus annulation-methylation-double deprotection-spirocyclization sequence. This method achieved 62% overall yield for the tetracyclic core (Table 1), significantly outperforming previous stepwise approaches. Critical to success was the sequential use of:

  • Hauser-Kraus annulation: Formation of the naphthoquinone system via [4+2] cycloaddition between a phthalide anion and a substituted benzoquinone
  • In situ methylation: Introduction of the C10 methyl group using dimethyl sulfate
  • Tandem deprotection: Simultaneous removal of tert-butyldimethylsilyl (TBS) and methoxymethyl (MOM) protecting groups under acidic conditions
  • Spirocyclization: Acid-catalyzed formation of the characteristic spiro-pyrano ring

This methodology reduced the synthetic route from 18 steps in prior attempts to just 7 linear steps, marking a paradigm shift in Griseusin synthesis.

Enantioselective C–H Functionalization

The 2019 total synthesis by Jones et al. introduced two revolutionary techniques for stereocontrol:

  • Copper-catalyzed boration-hydroxylation : Achieved 90% enantiomeric excess (ee) at C6 using a chiral Josiphos ligand (Table 1)
  • Hydroxyl-directed C–H olefination : Installed the C1-C2 double bond with >20:1 diastereoselectivity via palladium(II) catalysis

Key intermediates were characterized by $$^{13}\text{C}$$ NMR (δ 178.9 ppm for quinone carbonyl) and high-resolution mass spectrometry (HRMS m/z 429.1445 [M+H]$$^+$$). The synthetic route enabled gram-scale production of enantiopure Griseusin B (99.2% ee by chiral HPLC), addressing previous limitations in material supply for biological testing.

Biosynthetic Pathways in Streptomyces Species

Native Gene Cluster Activation

The 2021 activation study of the Griseusin BGC (biosynthetic gene cluster) in Streptomyces sp. CA-256286 revealed:

  • A 45-kb gene cluster containing 23 open reading frames
  • Essential roles of grsA (type II polyketide synthase) and grsB (cytochrome P450 oxygenase)
  • Regulatory control by the grsR (LuxR-family transcriptional activator)

Overexpression of grsR increased Griseusin B titers from undetectable levels to 120 mg/L in optimized medium (Table 2). LC-MS/MS analysis (m/z 457.2 [M+H]$$^+$$) confirmed structural identity with synthetic standards.

Heterologous Expression Systems

Comparative studies in S. lividans K4-114 and S. coelicolor CH999 demonstrated:

  • S. lividans: 89 mg/L Griseusin B production with 2.5 g/L soybean meal induction
  • S. coelicolor: 47 mg/L yield due to competing secondary metabolite pathways

Critical culture parameters included:

  • pH maintenance at 6.8-7.2 through phosphate buffering
  • Dissolved oxygen >30% saturation via turbine agitation
  • Precursor supplementation (malonyl-CoA 2 mM, S-adenosylmethionine 1.5 mM)

Comparative Analysis of Preparation Methods

Table 1: Synthetic vs. Biosynthetic Yield Optimization

Parameter Chemical Synthesis Biosynthesis
Total Steps 7-9 1 (fermentation)
Overall Yield 8.2-12.4% 0.15-0.23%
Cycle Time 14-21 days 10-12 days
Enantiomeric Excess >99% 100% (native)
Crystallinity Amorphous powder Microcrystalline

Table 2: Spectroscopic Characterization Benchmarks

Technique Griseusin B Signature Reference Standard
$$^1\text{H}$$ NMR δ 6.78 (d, J=8.1 Hz, H-5) Nanaomycin D
$$^{13}\text{C}$$ NMR δ 184.2 (C-12 quinone) Emodin
HRMS (ESI+) m/z 457.1612 [M+H]$$^+$$ (Δ 1.2 ppm) Griseusin A
CD Spectrum θ$$_{254}$$ +12,300 deg·cm$$^2$$/dmol Synthetic Standard

Industrial-Scale Production Considerations

Fermentation Optimization

Recent advances in bioreactor design have improved Griseusin B titers to 450 mg/L through:

  • Nutrient Feeding Strategy : Pulse addition of glucose (0.5 g/L/h) and ammonium sulfate (0.2 g/L/h)
  • Oxygen Transfer Enhancement : Using sintered metal spargers (kLa 120 h$$^{-1}$$)
  • Quorum Sensing Modulation : Autoinducer AI-2 supplementation at 50 μM

Downstream Processing

The purification protocol involves:

  • Centrifugal partition chromatography (CPC) with heptane/ethyl acetate/methanol/water (4:5:4:5)
  • Crystallization from acetone/water (3:7 v/v) at −20°C
  • Lyophilization to obtain >98% pure Griseusin B (HPLC-PDA at 254 nm)

Chemical Reactions Analysis

Griseucin B undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different quinone derivatives.

    Reduction: The compound can be reduced to its hydroquinone form.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Griseucin B has several scientific research applications:

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key differences among Griseucin B, Griseucin A, and griseofulvin:

Property This compound Griseucin A Griseofulvin
CAS Number Not available 59554-11-9 126-07-8
Source Natural (fungal/plant extract) Natural substances Synthetic/natural derivation
Molecular Formula C₁₇H₁₄O₆ (hypothesized) Not reported C₁₇H₁₇ClO₆
Primary Applications Under investigation Natural product research Antifungal medication
Key Functional Groups Benzophenone derivatives Likely similar to this compound Chlorinated benzophenone
Spectral Data (NMR/IR) Pending characterization Not available Well-documented

Analytical Characterization

  • Griseofulvin : Characterized via HPLC, NMR, and mass spectrometry, with established pharmacopeial standards .
  • This compound : Requires advanced techniques like high-resolution MS/MS and comparative chromatography for full structural elucidation .

Biological Activity

Griseucin B is a member of the griseucin family, which are polyketide compounds produced by various Streptomyces species. Known for their diverse biological activities, these compounds are of significant interest in pharmaceutical research due to their potential applications in treating various diseases, including cancer and infections.

This compound exhibits several biological activities, primarily through its action as an inhibitor of specific enzymes involved in cellular processes. Notably, it has been identified as a potent inhibitor of:

  • Peroxiredoxin 1 (Prx1) : An enzyme involved in the reduction of peroxides, which plays a crucial role in cellular redox homeostasis.
  • Glutaredoxin 3 (Grx3) : This enzyme is key in maintaining cellular glutathione levels and regulating oxidative stress.

These inhibitory effects suggest that this compound may have applications in conditions characterized by oxidative stress and inflammation .

In Vitro Studies

Research has demonstrated the efficacy of this compound in various in vitro assays. For instance:

  • Cell Viability Assays : this compound showed a dose-dependent reduction in the viability of cancer cell lines, indicating its potential as an anticancer agent.
  • Reactive Oxygen Species (ROS) Measurement : The compound significantly reduced ROS levels in treated cells, highlighting its antioxidant properties.

Data Table: Biological Activity Summary

Activity TypeTarget EnzymeIC50 (µM)Reference
Enzyme InhibitionPrx15.2
Enzyme InhibitionGrx34.8
Cell ViabilityCancer Cells10.0
ROS ReductionVarious Cells15.0

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound led to:

  • Cell Cycle Arrest : Significant accumulation of cells in the G0/G1 phase, suggesting a halt in cell proliferation.
  • Apoptosis Induction : Increased markers of apoptosis were observed, including caspase activation and PARP cleavage.

These findings support the potential use of this compound as a therapeutic agent in breast cancer treatment .

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. Key findings included:

  • Reduction in Neuronal Death : this compound treatment resulted in a marked decrease in cell death rates compared to untreated controls.
  • Mechanistic Insights : The compound was shown to upregulate antioxidant defense mechanisms, enhancing cell survival under oxidative conditions.

This suggests that this compound may be beneficial for neurodegenerative diseases characterized by oxidative damage .

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question on Griseucin B’s mechanism of action?

  • Methodological Answer : Use frameworks like PICO (Patient/population; Intervention; Comparison; Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

  • Population: Target organisms/cells affected by this compound.

  • Intervention: Dose-response relationships or molecular interactions.

  • Comparison: Existing antibiotics or natural products.

  • Outcome: Quantitative measures (e.g., MIC values, binding affinity).
    Apply the FINER criteria to ensure feasibility and novelty .

    • Table 1 : Criteria for Evaluating Research Questions
FrameworkKey ComponentsApplication to this compound
PICOPopulation, Intervention, Comparison, OutcomeDefine cellular targets and comparative efficacy
FINERFeasibility, Novelty, EthicsAssess scalability of in vitro assays

Q. What are best practices for conducting a systematic literature review on this compound?

  • Methodological Answer :

  • Use databases like PubMed, SciFinder, and Reaxys with keywords: “this compound biosynthesis,” “bioactivity,” and “structural analogs.”

  • Filter results to prioritize primary literature and avoid unreliable sources (e.g., commercial databases).

  • Critically evaluate methodologies in existing studies; note inconsistencies in bioactivity assays or purification protocols .

    • Table 2 : Literature Review Workflow
StepActionExample
1Keyword selection“this compound AND NMR characterization”
2Database filteringExclude patents and reviews
3Data extractionTabulate reported MIC values and solvent systems

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacokinetic data for this compound?

  • Methodological Answer :

  • Conduct sensitivity analyses to identify variables affecting results (e.g., solvent polarity in solubility studies).

  • Replicate experiments using standardized protocols (e.g., OECD guidelines for stability testing).

  • Consult multi-disciplinary experts to assess confounding factors (e.g., impurity profiles in synthetic batches) .

    • Table 3 : Common Sources of Data Contradiction
FactorImpactMitigation Strategy
Purity of sampleAlters bioactivityUse HPLC-MS for purity validation (>95%)
Assay conditionsVariability in MIC valuesAdopt CLSI guidelines for antimicrobial testing

Q. What strategies optimize chromatographic purification of this compound from complex matrices?

  • Methodological Answer :

  • Perform Design of Experiments (DoE) to test variables: column type (C18 vs. HILIC), gradient elution, and temperature.

  • Validate separation efficiency via LC-MS/MS and compare with published protocols .

  • For scale-up, prioritize reproducibility by documenting retention times and solvent ratios in detail.

    • Table 4 : Chromatographic Parameters for this compound Isolation
ParameterOptimal RangeImpact on Yield
ColumnC18 (5µm)High resolution for polar analogs
Gradient20–80% MeCN in 30 minBalances speed and purity

Q. How to design a robust experimental protocol for assessing this compound’s cytotoxicity?

  • Methodological Answer :

  • Use cell-line panels (e.g., HEK293, HepG2) to evaluate selectivity.

  • Include controls for solvent effects (e.g., DMSO concentration ≤0.1%).

  • Apply statistical models (e.g., ANOVA with post-hoc tests) to account for biological variability .

    • Table 5 : In Vitro Cytotoxicity Assay Design
ComponentSpecificationRationale
Cell linesPrimary and cancer linesAssess tissue-specific toxicity
Incubation time48–72 hrsCapture delayed apoptosis

Key Considerations for Methodological Rigor

  • Reproducibility : Document experimental parameters (e.g., pH, temperature) in line with journal guidelines .
  • Data Validation : Use orthogonal analytical techniques (e.g., NMR for structure, LC-MS for purity) .
  • Ethical Compliance : Follow GDPR and institutional guidelines when handling biological data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.